molecular formula C10H9NO4 B172050 Methyl 2-ethenyl-3-nitrobenzoate CAS No. 195992-04-2

Methyl 2-ethenyl-3-nitrobenzoate

Cat. No. B172050
CAS RN: 195992-04-2
M. Wt: 207.18 g/mol
InChI Key: XWAZRPUTQOQRRN-UHFFFAOYSA-N
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Description

Methyl 2-ethenyl-3-nitrobenzoate is a yellow crystalline compound that is widely used in scientific research. It is a member of the nitroaromatic family and has been found to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of Methyl 2-ethenyl-3-nitrobenzoate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in various biological processes, such as the production of prostaglandins and leukotrienes.
Biochemical and Physiological Effects
Methyl 2-ethenyl-3-nitrobenzoate has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have anti-inflammatory and anti-tumor properties. In addition, it has been shown to have an inhibitory effect on the production of prostaglandins and leukotrienes, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 2-ethenyl-3-nitrobenzoate in lab experiments is its low toxicity. It is also relatively easy to synthesize and has a high purity. However, one of the limitations of using Methyl 2-ethenyl-3-nitrobenzoate is its instability in the presence of light and air. It also has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of Methyl 2-ethenyl-3-nitrobenzoate in scientific research. One area of interest is in the development of new drugs that target specific enzymes involved in various biological processes. Another area of interest is in the study of the mechanisms of inflammation and the development of new anti-inflammatory drugs. Additionally, Methyl 2-ethenyl-3-nitrobenzoate may be used in the development of new antimicrobial agents and anti-tumor drugs.
Conclusion
Methyl 2-ethenyl-3-nitrobenzoate is a versatile compound that has a range of applications in scientific research. Its low toxicity and relative ease of synthesis make it an attractive starting material for the development of new drugs and the study of various biological processes. While there are limitations to its use, its potential for future research is promising.

Synthesis Methods

Methyl 2-ethenyl-3-nitrobenzoate can be synthesized from the reaction of 2-nitrobenzaldehyde with acrolein in the presence of a base catalyst. This reaction produces Methyl 2-ethenyl-3-nitrobenzoate as a yellow crystalline solid with a melting point of 72-74°C.

Scientific Research Applications

Methyl 2-ethenyl-3-nitrobenzoate has been widely used in scientific research as a starting material for the synthesis of other compounds. It has been found to have antimicrobial, anti-inflammatory, and anti-tumor properties. It has also been used in the development of new drugs and as a tool for studying the mechanisms of various biological processes.

properties

CAS RN

195992-04-2

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

methyl 2-ethenyl-3-nitrobenzoate

InChI

InChI=1S/C10H9NO4/c1-3-7-8(10(12)15-2)5-4-6-9(7)11(13)14/h3-6H,1H2,2H3

InChI Key

XWAZRPUTQOQRRN-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C=C

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C=C

synonyms

Benzoic acid, 2-ethenyl-3-nitro-, methyl ester (9CI)

Origin of Product

United States

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